molecular formula C11H13BrO3 B1378532 3-(4-Bromophenoxy)propyl acetate CAS No. 1582770-05-5

3-(4-Bromophenoxy)propyl acetate

Cat. No. B1378532
CAS RN: 1582770-05-5
M. Wt: 273.12 g/mol
InChI Key: DBEXGNOIGKXIDC-UHFFFAOYSA-N
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Description

“3-(4-Bromophenoxy)propyl acetate” is a chemical compound with the CAS Number: 1582770-05-5 . It has a linear formula of C11H13BrO3 . The average mass of this compound is 273.123 Da .


Molecular Structure Analysis

The molecular structure of “3-(4-Bromophenoxy)propyl acetate” is represented by the linear formula C11H13BrO3 . The monoisotopic mass of this compound is 272.004791 Da .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

3-(4-Bromophenoxy)propyl acetate: is utilized in the synthesis of various pharmaceutical compounds. Its structure serves as a building block in the creation of molecules with potential therapeutic effects. The bromine atom in the compound can undergo further chemical reactions, such as coupling reactions, to create complex molecules designed for specific pharmacological targets .

Material Science Research

In material science, this compound can be used to modify surface properties of materials. By attaching the 3-(4-Bromophenoxy)propyl acetate to polymers or other surfaces, researchers can alter the hydrophobicity or hydrophilicity, which is crucial in applications like biomedical implants and coatings .

Chemical Synthesis

The compound is a valuable reagent in chemical synthesis, particularly in the formation of ether bonds. Its phenoxy group is a common moiety in many organic molecules, making it a versatile precursor for synthesizing a wide range of organic products .

Analytical Chemistry

In analytical chemistry, 3-(4-Bromophenoxy)propyl acetate can be used as a standard or reference compound in chromatography and mass spectrometry. Its unique mass and retention time help in the identification and quantification of similar compounds in complex mixtures .

Chromatography

Due to its moderate polarity, 3-(4-Bromophenoxy)propyl acetate can be employed as a stationary phase modifier in chromatography. It can influence the separation process of substances in a mixture, aiding in the purification of specific compounds .

Computational Chemistry

In computational chemistry, the molecular structure of 3-(4-Bromophenoxy)propyl acetate can be studied to predict its reactivity and interaction with other molecules. This information is vital for drug design and understanding the compound’s behavior in various environments .

Safety and Hazards

The safety information for “3-(4-Bromophenoxy)propyl acetate” indicates that it has a GHS07 signal word of warning . Hazard statements include H302, H312, and H332 . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

3-(4-bromophenoxy)propyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-9(13)14-7-2-8-15-11-5-3-10(12)4-6-11/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEXGNOIGKXIDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCOC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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